((2-Bromo-4-chlorobenzyl)oxy)(tert-butyl)dimethylsilane
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Overview
Description
((2-Bromo-4-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is an organosilicon compound with the molecular formula C12H19BrClOSi. This compound is characterized by the presence of both bromine and chlorine atoms attached to a benzyl group, which is further linked to a tert-butyl dimethylsilane moiety. It is commonly used in organic synthesis, particularly in the protection of hydroxyl groups and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Bromo-4-chlorobenzyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-4-chlorobenzyl alcohol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
2-Bromo-4-chlorobenzyl alcohol+tert-butyl dimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
((2-Bromo-4-chlorobenzyl)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl derivatives without halogen atoms.
Scientific Research Applications
((2-Bromo-4-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is used in various scientific research applications, including:
Organic Synthesis: As a protecting group for hydroxyl functionalities in complex organic molecules.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Material Science: In the preparation of silicon-based materials with specific properties.
Biological Studies: As a reagent in the modification of biomolecules for studying biological processes.
Mechanism of Action
The mechanism of action of ((2-Bromo-4-chlorobenzyl)oxy)(tert-butyl)dimethylsilane primarily involves its role as a protecting group. The tert-butyl dimethylsilane moiety protects hydroxyl groups from unwanted reactions during multi-step synthesis. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild acidic or basic conditions.
Comparison with Similar Compounds
Similar Compounds
((2-Bromoethoxy)(tert-butyl)dimethylsilane): Similar in structure but with an ethoxy group instead of a benzyl group.
((2-Chlorobenzyl)oxy)(tert-butyl)dimethylsilane): Similar but lacks the bromine atom.
((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane): Similar but lacks the chlorine atom.
Uniqueness
((2-Bromo-4-chlorobenzyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual halogenation allows for selective functionalization and diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(2-bromo-4-chlorophenyl)methoxy-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrClOSi/c1-13(2,3)17(4,5)16-9-10-6-7-11(15)8-12(10)14/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKFDHWSROQUEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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